molecular formula C9H18ClNO2 B6283947 rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis CAS No. 2378490-30-1

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis

Cat. No. B6283947
CAS RN: 2378490-30-1
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis (Rac-DMAC-HCl) is a chiral molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a catalyst in chemical synthesis, as a reagent in biochemical reactions, and as a substrate in enzymatic assays. Rac-DMAC-HCl has been studied extensively for its ability to act as an enzyme inhibitor, as well as for its potential therapeutic applications.

Scientific Research Applications

Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis has been used extensively in scientific research. It has been used as a catalyst in chemical synthesis, as a reagent in biochemical reactions, and as a substrate in enzymatic assays. It has also been studied for its potential therapeutic applications. rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis has been used as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the effects of chiral molecules on the activity of enzymes.

Mechanism of Action

Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from binding to its substrate. This inhibition can be reversible or irreversible, depending on the concentration of the inhibitor and the substrate. The binding of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis to the enzyme can also cause a conformational change in the enzyme, which can affect its activity.
Biochemical and Physiological Effects
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects in animal models. rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis has also been found to be a potent inhibitor of cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis is a versatile compound that has a variety of uses in scientific research. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its lack of specificity for certain enzymes and its potential toxicity.

Future Directions

There are a number of potential future directions for the use of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis in scientific research. These include further studies of its potential therapeutic applications, its ability to act as an enzyme inhibitor, and its potential to be used as a substrate in enzymatic assays. Additionally, further research into the mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis could lead to the development of more specific inhibitors of enzymes. Finally, further studies of the biochemical and physiological effects of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis could lead to the development of more effective therapeutic compounds.

Synthesis Methods

Rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis can be synthesized using a variety of methods. One method involves the reaction of dimethylamino cyclohexanone with hydrochloric acid in the presence of a base. This reaction produces a racemic mixture of the desired product. An alternate method involves the reaction of dimethylamino cyclohexanone with sodium chloride in the presence of an acid catalyst. This reaction also produces a racemic mixture of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Dimethylamine", "Benzyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with dimethylamine in the presence of sodium hydroxide to form rac-(1R,3S)-3-(dimethylamino)cyclohexanone.", "Step 2: The resulting product from step 1 is then reacted with benzyl chloroformate to form rac-(1R,3S)-3-(benzyloxycarbonylamino)cyclohexanone.", "Step 3: The product from step 2 is then hydrolyzed with hydrochloric acid to form rac-(1R,3S)-3-(carboxamido)cyclohexanone.", "Step 4: The product from step 3 is then reacted with sodium hydroxide to form rac-(1R,3S)-3-(carboxamido)cyclohexane.", "Step 5: The final step involves the reaction of the product from step 4 with hydrochloric acid in ethyl acetate to form rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis." ] }

CAS RN

2378490-30-1

Product Name

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride, cis

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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